Cas no 1805218-44-3 (Methyl 2-chloro-3-cyano-4-methoxybenzoate)

Methyl 2-chloro-3-cyano-4-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloro-3-cyano-4-methoxybenzoate
-
- インチ: 1S/C10H8ClNO3/c1-14-8-4-3-6(10(13)15-2)9(11)7(8)5-12/h3-4H,1-2H3
- InChIKey: UZHIFKVGBWZCDQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C#N)=C(C=CC=1C(=O)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 59.3
Methyl 2-chloro-3-cyano-4-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015010148-1g |
Methyl 2-chloro-3-cyano-4-methoxybenzoate |
1805218-44-3 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Methyl 2-chloro-3-cyano-4-methoxybenzoate 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
Methyl 2-chloro-3-cyano-4-methoxybenzoateに関する追加情報
Methyl 2-chloro-3-cyano-4-methoxybenzoate: A Comprehensive Overview
Methyl 2-chloro-3-cyano-4-methoxybenzoate, also known by its CAS number 1805218-44-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in various industries. The molecule consists of a benzoate ester with substituents at the 2, 3, and 4 positions: a chlorine atom, a cyano group, and a methoxy group, respectively. These functional groups impart distinct chemical properties, making it a versatile compound for research and development.
The synthesis of Methyl 2-chloro-3-cyano-4-methoxybenzoate involves multi-step organic reactions, often utilizing aromatic substitution and coupling techniques. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions. These developments highlight the importance of green chemistry principles in modern organic synthesis.
In terms of applications, Methyl 2-chloro-3-cyano-4-methoxybenzoate has shown promise in the pharmaceutical industry as a precursor for bioactive compounds. Its cyano group is particularly valuable in medicinal chemistry due to its ability to participate in various bioisosteric replacements and drug design strategies. Recent studies have demonstrated its role in the development of anticancer agents, where the compound serves as a scaffold for designing molecules with enhanced pharmacokinetic properties.
The electronic properties of Methyl 2-chloro-3-cyano-4-methoxybenzoate make it an attractive candidate for use in organic electronics. The conjugated system formed by the cyano and methoxy groups contributes to its electronic conductivity, which is essential for applications in flexible electronics and optoelectronic devices. Emerging research has focused on incorporating this compound into polymer blends to improve their charge transport capabilities.
From a physical chemistry perspective, Methyl 2-chloro-3-cyano-4-methoxybenzoate exhibits interesting thermal stability and solubility characteristics. Its melting point and decomposition temperature have been studied extensively, providing insights into its suitability for high-temperature applications. Additionally, its solubility in various solvents has been optimized through computational modeling techniques, enhancing its usability in wet chemical processes.
Recent breakthroughs in computational chemistry have further elucidated the molecular dynamics of Methyl 2-chloro-3-cyano-4-methoxybenzoate. Advanced quantum mechanical calculations have provided detailed insights into its electronic structure and reactivity patterns. These findings are crucial for predicting its behavior in complex chemical environments and designing new synthetic pathways.
In conclusion, Methyl 2-chloro-3-cyano-4-methoxybenzoate stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique combination of functional groups and favorable chemical properties positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new aspects of its potential, this compound is poised to play an increasingly important role in advancing modern science and technology.
1805218-44-3 (Methyl 2-chloro-3-cyano-4-methoxybenzoate) 関連製品
- 2228413-72-5(3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol)
- 136098-07-2(Heparin disaccharide IV-A, sodium salt)
- 1040668-68-5(N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
- 1806741-05-8(3-Hydroxy-6-nitro-4-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1521603-11-1(1-(3-bromo-4-chlorophenyl)methylpiperazine)
- 2229424-27-3(3-(4-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid)
- 157402-43-2(Pyridine, 3-(2,6-dimethylphenyl)-)
- 1807095-66-4(Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate)
- 1805138-62-8(3-Amino-5-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide)
- 1361738-62-6(2-Hydroxy-3-(2,3,5-trichlorophenyl)pyridine-5-acetic acid)



